Cas no 24314-59-8 (Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate)
![Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate structure](https://fr.kuujia.com/scimg/cas/24314-59-8x500.png)
24314-59-8 structure
Nom du produit:Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Scandine
- 10H-Indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylicacid, 7a-ethenyl-7a,11a,12,13-tetrahydro-, methyl ester, (6aR,7aS,11aS,13aS)-
- 10H-Indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylicacid, 7a-ethenyl-7a,11a...
- (+)-Scandine
- 10H-Indolizino[1',8':2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylic acid,7a-ethenyl-7a,11a,12,13-tetrahydro-, methyl ester, [6aR-(6aa,7ab,11ab,13aS*)]-
- Meloscine,3-(methoxycarbonyl)-
- Sandine
- Scandine (8CI)
- 3-(Methoxycarbonyl)meloscine
- [ "3-(Methoxycarbonyl)meloscine" ]
- Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,
- HY-N1248
- 24314-59-8
- methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- AKOS040762305
- FS-9644
- (+)-Scandine;Sandine
- CS-0016651
- B0005-189400
- CID 12082288
- DA-48586
- methyl 12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
-
- Piscine à noyau: 1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1
- La clé Inchi: JTSSMMKHJYRYEG-VRXWPRPYSA-N
- Sourire: O(C([H])([H])[H])C([C@@]12C(N([H])C3=C([H])C([H])=C([H])C([H])=C3[C@]31C([H])([H])C([H])([H])N1C([H])([H])C([H])=C([H])[C@@](C([H])=C([H])[H])(C2([H])[H])[C@]13[H])=O)=O
Propriétés calculées
- Qualité précise: 350.16300
- Masse isotopique unique: 350.16304257g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 718
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 58.6
- Le xlogp3: 2.5
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 58.64000
- Le LogP: 2.33200
Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4954-1 mg |
Scandine |
24314-59-8 | 1mg |
¥2275.00 | 2022-02-28 | ||
DC Chemicals | DCP-009-20mg |
Scandine |
24314-59-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
TargetMol Chemicals | TN4954-1 mL * 10 mM (in DMSO) |
Scandine |
24314-59-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
DC Chemicals | DCP-009-20 mg |
Scandine |
24314-59-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
TargetMol Chemicals | TN4954-1 ml * 10 mm |
Scandine |
24314-59-8 | 1 ml * 10 mm |
¥ 3190 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93110-5mg |
Scandine |
24314-59-8 | 5mg |
¥4480.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4954-5mg |
Scandine |
24314-59-8 | 5mg |
¥ 3090 | 2024-07-19 | ||
TargetMol Chemicals | TN4954-5 mg |
Scandine |
24314-59-8 | 98% | 5mg |
¥ 3,090 | 2023-07-10 |
Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate Littérature connexe
-
Nengneng Zhou,Yixiang Cheng,Jin Xie,Chengjian Zhu Chem. Commun. 2017 53 10707
-
Jian Zhang,Yun ding,Xiao-Jun Huang,Ren-Wang Jiang,Ying Wang,Ping-Hua Sun,Run-Zhu Fan,Xiao-Qi Zhang,Wen-Cai Ye RSC Adv. 2016 6 92218
-
J. E. Saxton Nat. Prod. Rep. 1993 10 349
-
J. E. Saxton Nat. Prod. Rep. 1987 4 591
-
Soumendranath Mukhopadhyay,Subhas Chandra Pan Org. Biomol. Chem. 2018 16 5407
24314-59-8 (Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate) Produits connexes
- 921521-40-6(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(5-chlorothiophen-2-yl)acetamide)
- 2757959-53-6(1-(Methylsulfanyl)-3-(2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid)
- 858751-48-1(2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid)
- 2199179-72-9(N-(oxan-4-yl)-3-(1H-1,2,3-triazol-1-yl)methylazetidine-1-carboxamide)
- 2228083-20-1(2-methoxy-3-(thiolan-2-yl)propanoic acid)
- 586333-01-9(2-(4-Chlorophenyl)-N-(3-methoxybenzyl)ethanamine)
- 90481-77-9(3-Bromo-1-(p-toluenesulfonyl)indole)
- 2171884-66-3(4-methoxy-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile)
- 29305-16-6(Acedoben sodium)
- 342617-27-0(2-(3-Bromo-2-methoxyphenyl)oxirane)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
